molecular formula C21H18N2O B14595257 N,N-Dimethyl-9-phenoxyacridin-2-amine CAS No. 61078-26-0

N,N-Dimethyl-9-phenoxyacridin-2-amine

Cat. No.: B14595257
CAS No.: 61078-26-0
M. Wt: 314.4 g/mol
InChI Key: CTHHQUSMPXZCOP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-9-phenoxyacridin-2-amine is an acridine derivative characterized by a phenoxy substituent at position 9 and a dimethylamino group at position 2. The acridine core, a tricyclic aromatic system, confers unique electronic properties, while the substituents modulate solubility, reactivity, and biological activity.

Properties

CAS No.

61078-26-0

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

N,N-dimethyl-9-phenoxyacridin-2-amine

InChI

InChI=1S/C21H18N2O/c1-23(2)15-12-13-20-18(14-15)21(24-16-8-4-3-5-9-16)17-10-6-7-11-19(17)22-20/h3-14H,1-2H3

InChI Key

CTHHQUSMPXZCOP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C3=CC=CC=C3N=C2C=C1)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-9-phenoxyacridin-2-amine typically involves the reaction of 9-phenoxyacridine with dimethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-9-phenoxyacridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted acridine derivatives.

Scientific Research Applications

N,N-Dimethyl-9-phenoxyacridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for studying biological systems.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-9-phenoxyacridin-2-amine is primarily based on its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound may also interact with various enzymes and proteins involved in DNA repair and cell division, further enhancing its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include acridin-9-amine derivatives with varying aryl/heteroaryl substituents and fluoren-amine compounds. Substituent effects on electronic properties and bioactivity are critical:

Compound Name Core Structure Substituents Key Functional Groups
N,N-Dimethyl-9-phenoxyacridin-2-amine Acridine 9-phenoxy, 2-(N,N-dimethyl) Electron-donating (dimethylamino)
N-(3,5-Dimethoxyphenyl)acridin-9-amine Acridine 9-(3,5-dimethoxyphenyl) Electron-donating (methoxy)
N-(2-Nitrophenyl)acridin-9-amine Acridine 9-(2-nitrophenyl) Electron-withdrawing (nitro)
9H-Fluoren-2-amine, N,N-dimethyl Fluorene 2-(N,N-dimethyl) Electron-donating (dimethylamino)

Physicochemical Properties

Hypothetical data for this compound are inferred from structural analogs:

Property This compound N-(3,5-Dimethoxyphenyl)acridin-9-amine N-(2-Nitrophenyl)acridin-9-amine 9H-Fluoren-2-amine, N,N-dimethyl
Molecular Formula C21H19N2O (hypothetical) C21H18N2O2 C19H13N3O2 C15H15N
Molecular Weight ~315.39 g/mol 330.38 g/mol 315.33 g/mol 209.29 g/mol
Solubility Moderate (polar solvents) Low (lipophilic) Low (due to nitro group) High (nonpolar solvents)

Research Findings and Trends

  • Substituent Impact: Electron-donating groups (e.g., methoxy, dimethylamino) enhance DNA interaction in acridines, while electron-withdrawing groups (e.g., nitro) reduce bioavailability .
  • Thermal Stability : Fluoren-amines exhibit higher thermal stability (e.g., decomposition >300°C) compared to acridines, making them preferable for optoelectronics .

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